Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 197299-16-4
VCID: VC21259924
InChI: InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3
SMILES: CCOC(CC1=CC=C(C=C1)O)C(=O)OCC
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

CAS No.: 197299-16-4

Cat. No.: VC21259924

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate - 197299-16-4

Specification

CAS No. 197299-16-4
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3
Standard InChI Key NEJJCKFYYBEQRQ-UHFFFAOYSA-N
SMILES CCOC(CC1=CC=C(C=C1)O)C(=O)OCC
Canonical SMILES CCOC(CC1=CC=C(C=C1)O)C(=O)OCC

Introduction

Physical and Chemical Properties

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate possesses distinctive physical and chemical properties that make it valuable for various applications. These properties are influenced by the functional groups present in its structure.

Basic Physical Properties

The basic physical properties of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate are summarized in the following table:

PropertyValue
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Physical StateCrystalline solid (for the pure form)
CAS Number197299-16-4

Chemical Reactivity

The chemical reactivity of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is largely determined by its functional groups:

  • The phenolic hydroxyl group can participate in hydrogen bonding and can be modified through various chemical reactions such as acylation, alkylation, or oxidation.

  • The ethoxy group at the 2-position influences the compound's solubility profile and can participate in elimination reactions under specific conditions.

  • The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can then be further modified to produce amides, anhydrides, or other derivatives.

This diverse reactivity profile makes ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate a versatile building block in organic synthesis for creating more complex molecules with tailored properties.

Synthesis Methods

Several methods have been developed for the synthesis of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, with varying degrees of efficiency, yield, and enantiomeric purity.

Esterification Route

One common approach involves the esterification of 4-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Enantioselective Synthesis

For obtaining the (S)-enantiomer with high enantiomeric excess, more sophisticated methods are employed. According to patent literature, a method involving the use of tert-butoxide in THF has been described:

"Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl) propanoate was dissolved in acetonitrile, and tert-butoxide in THF was slowly charged while maintaining the temperature below -10°C. After stirring for 1 hour at a temperature of -15°C to -10°C, glacial acetic acid was added while maintaining the temperature below +5°C" .

Yields and Purities

The synthesis methods reported in the literature demonstrate varying yields and purities for ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate:

Synthesis MethodYield (%)Chemical Purity (%)Enantiomeric Excess (%)
Basic Esterification42-5299.7Not specified
Crystallization Method88-93>99.8>97.8
Evaporation Method (no crystallization)9099.897.8

These data indicate that while the basic esterification method provides moderate yields, more refined methods involving crystallization can achieve higher yields and purities, particularly important for applications requiring high enantiomeric excess .

Biological Activities and Mechanisms of Action

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate exhibits several biological activities that make it relevant for pharmaceutical research and development.

Anti-inflammatory Properties

Research has shown that ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate demonstrates significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity suggests potential applications in the treatment of inflammatory conditions.

The mechanism likely involves interaction with specific proteins in inflammatory pathways, facilitated by the compound's ability to form hydrogen bonds through its hydroxyl group.

Antioxidant Activity

The compound also exhibits notable antioxidant properties, crucial for mitigating oxidative stress-related cellular damage. This activity is attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.

Anti-diabetic Effects

Studies indicate that ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate acts as a dual agonist for PPARα and PPARγ receptors, important targets in type 2 diabetes management. This dual agonism results in improved insulin sensitivity and glucose metabolism, suggesting potential applications in diabetes treatment.

Applications in Drug Development and Research

The unique properties and biological activities of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate have led to various applications in pharmaceutical research and drug development.

As a Building Block in Pharmaceutical Synthesis

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups provide multiple reactive sites for chemical modifications, allowing for the creation of diverse derivatives with targeted properties.

In Antiviral Drug Development

Recent interest in ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has focused on its potential in antiviral drug development, particularly against SARS-CoV-2. Studies on triterpenic acid amides containing the (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid fragment have shown promising results in inhibiting the SARS-CoV-2 main protease .

According to these studies, compounds incorporating this fragment demonstrated favorable positioning near the active site of the Mpro, with the lowest Emodel energies. The ability to interact with the catalytic amino acid His41 and other key residues in the protease suggests potential utility in developing new antiviral therapies .

Research into Metabolic Disorders

The dual PPARα and PPARγ agonist activity of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate makes it a candidate for research into treatments for metabolic disorders such as type 2 diabetes and related conditions. This dual mechanism of action could potentially address multiple aspects of metabolic syndrome simultaneously.

Comparison with Similar Compounds

To better understand the unique properties and advantages of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, it is useful to compare it with structurally similar compounds.

Structural Analogs

Several structurally related compounds share some features with ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate:

  • Ethyl 3-(2-hydroxyphenyl)propanoate: Differs in the position of the hydroxyl group on the phenyl ring

  • Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the ethoxy group at the 2-position of the propanoate backbone

  • Methyl 3-(4-hydroxyphenyl)propanoate: Contains a methyl ester instead of an ethyl ester and lacks the ethoxy group

Comparative Biological Activities

The following table compares the biological activities of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate with its structural analogs:

CompoundAnti-inflammatory ActivityAntioxidant ActivityPPAR Agonist Activity
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoateHighHighDual Agonist
Ethyl 3-(4-hydroxyphenyl)propanoateModerateModerateAgonist
Methyl 3-(4-hydroxyphenyl)propanoateLowLowNone

This comparison highlights the enhanced biological activities of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, likely due to the presence of both the ethoxy group at the 2-position and the hydroxyl group on the phenyl ring.

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